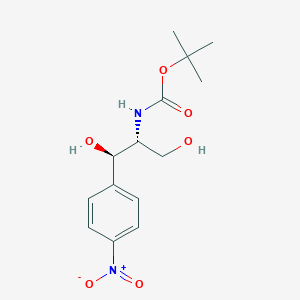

Tert-butyl (1r,2r)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate

Description

Tert-butyl (1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate is a chiral carbamate derivative featuring a 4-nitrophenyl group and a tert-butyl-protected carbamate moiety. The 4-nitrophenyl group confers electron-withdrawing properties, influencing reactivity in nucleophilic substitutions or cycloadditions, while the carbamate group enhances stability and modulates solubility .

Properties

IUPAC Name |

tert-butyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-14(2,3)22-13(19)15-11(8-17)12(18)9-4-6-10(7-5-9)16(20)21/h4-7,11-12,17-18H,8H2,1-3H3,(H,15,19)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYVJTCEEOYKHE-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584750 | |

| Record name | tert-Butyl [(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366487-74-3 | |

| Record name | tert-Butyl [(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Chiral 1,3-Diol Intermediate

- Reductive Amination or Amino Alcohol Formation: Starting from 4-nitrobenzaldehyde, reductive amination with appropriate amines can yield amino alcohol intermediates.

- Hydroxylation: The introduction of the second hydroxyl group to form the 1,3-diol is achieved via stereoselective dihydroxylation using osmium tetroxide or other dihydroxylation agents under controlled conditions to maintain stereochemistry.

Introduction of the Carbamate Protecting Group

- The amino group on the chiral intermediate is protected by reaction with tert-butyl carbamoyl chloride or di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- This step is typically performed in an inert solvent like dichloromethane at low temperatures (0°C to room temperature) to avoid side reactions.

- The reaction proceeds with high selectivity, yielding the tert-butyl carbamate-protected amino diol.

Optimization of Reaction Conditions

- Temperature: Low temperatures (-20°C to 0°C) are preferred during carbamate formation to control reaction rate and selectivity.

- Solvent: Dichloromethane or tetrahydrofuran are commonly used solvents for carbamate protection steps.

- Catalysts/Base: Triethylamine or other organic bases neutralize HCl formed during the reaction and drive the reaction forward.

Representative Synthetic Route Example

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reductive amination of 4-nitrobenzaldehyde | 4-nitrobenzaldehyde, amine, NaBH4 or catalytic hydrogenation | Chiral amino alcohol intermediate |

| 2 | Stereoselective dihydroxylation | OsO4, N-methylmorpholine N-oxide (NMO), acetone-water | Formation of 1,3-diol moiety with (1r,2r) stereochemistry |

| 3 | Carbamate protection | tert-butyl carbamoyl chloride or Boc2O, triethylamine, DCM, 0°C to RT | tert-Butyl carbamate-protected diol |

Analytical and Purification Notes

- Chiral Purity Confirmation: The stereochemistry is confirmed by chiral HPLC and X-ray crystallography.

- Purification: Crystallization from solvents like heptane or ethyl acetate is used to isolate the pure compound.

- Yield: Typical yields for the carbamate protection step are high (>85%) under optimized conditions.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 4-Nitrobenzaldehyde | Commercially available |

| Amination | NaBH4 reduction or catalytic hydrogenation | Stereoselective control essential |

| Dihydroxylation | OsO4, NMO in acetone/water | Maintains (1r,2r) stereochemistry |

| Carbamate Formation | Boc2O or tert-butyl carbamoyl chloride, Et3N, DCM, 0°C to RT | High selectivity, mild conditions |

| Solvent for Purification | Heptane, ethyl acetate | Crystallization preferred |

| Yield (Carbamate Step) | 85-95% | Dependent on reaction time and purity |

Research Findings and Insights

- The (1r,2r) stereochemistry is critical for biological activity and is preserved throughout the synthesis by using chiral starting materials or catalysts.

- Carbamate protection stabilizes the amino group, preventing side reactions during subsequent synthetic steps or storage.

- The 4-nitrophenyl group is introduced early in the synthesis to allow for downstream functional group transformations if needed.

- Reaction monitoring by TLC, NMR, and LC-MS ensures the completeness of each step and purity of intermediates.

- Industrial-scale syntheses may employ continuous flow reactors for better control of temperature and reaction time, enhancing yield and reproducibility.

Chemical Reactions Analysis

Carbamate Group Reactivity

The tert-butyloxycarbonyl (Boc) group demonstrates characteristic stability under basic conditions but undergoes acid-catalyzed cleavage:

Mechanistic Insight : Protonation of the carbamate oxygen initiates cleavage, forming a carbamic acid intermediate that decarboxylates.

Hydroxyl Group Transformations

The vicinal diol system enables stereospecific modifications:

Esterification Reactions

Ether Formation

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| MeI, Ag₂O | DMF, 60°C, 12h | Dimethyl ether | Lipophilicity enhancement |

| Trityl chloride | Pyridine, RT | O-Tritylated intermediate | Hydroxyl protection |

Key Observation : Steric hindrance from the 4-nitrophenyl group reduces reactivity at C3-OH compared to C1-OH .

Nitro Group Reactivity

The electron-withdrawing nitro group facilitates aromatic substitution and reduction:

Electronic Effects : Nitro group deactivates the ring, directing electrophiles to meta positions in subsequent reactions .

Tandem Reaction Pathways

Multistep transformations leverage combined functional groups:

Stereochemical Integrity : All reactions preserve the (1R,2R) configuration unless strong racemization conditions are applied .

Stability Under Various Conditions

Critical for storage and handling:

This compound's reactivity profile makes it valuable for asymmetric synthesis of β-amino alcohols and nitroaromatic pharmacophores. Recent applications include its use as a chiral building block in HCV protease inhibitors and β-adrenergic receptor ligands . Future research directions emphasize catalytic asymmetric derivatization of the diol system .

Scientific Research Applications

Chemistry

In the realm of chemistry, tert-butyl (1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate serves as a building block for more complex molecular structures. Its functional groups allow for various chemical transformations, making it a versatile reagent in organic synthesis.

Biology

This compound is utilized as a probe in biological research to study enzyme-substrate interactions. Its structural characteristics enable researchers to investigate the specificity and activity of various enzymes, thereby contributing to a deeper understanding of biochemical pathways and mechanisms .

Medical Applications

In medicinal chemistry, derivatives of tert-butyl (1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate are being explored for their therapeutic potential . For instance:

- The reduction of the nitro group can lead to bioactive molecules that may serve as pharmaceuticals.

- Its ability to interact with biological targets suggests potential uses in drug development aimed at specific diseases .

Industrial Applications

In industry, this compound finds applications in the development of new materials with tailored properties:

- It can be used in creating polymers and coatings due to its reactivity.

- The functional groups present allow for modifications that enhance material performance in various applications .

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that tert-butyl (1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate can be effectively used to elucidate the mechanisms by which certain enzymes operate. By using this compound as a substrate analogue, scientists have been able to map out critical interactions at the molecular level.

Case Study 2: Pharmaceutical Development

In a study focusing on drug design, derivatives of this compound were synthesized and tested for their efficacy against specific cancer cell lines. The results indicated promising activity, suggesting that further development could lead to new therapeutic agents .

Mechanism of Action

The mechanism of action of tert-butyl (1r,2r)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several pharmacologically relevant molecules. Key analogs include:

Table 1: Structural Comparison

Reactivity and Stability

- Carbamate vs. Amide/Amino Groups: The tert-butyl carbamate in the target compound offers superior stability under acidic conditions compared to the amine in Chloramphenicol’s Impurity A, which is prone to oxidation. The amide group in Sparsophenicol and Tolpyrramide analogs enhances metabolic resistance but reduces solubility .

- Nitro Group Influence : The 4-nitrophenyl moiety in the target compound and Sparsophenicol facilitates electron-deficient aromatic interactions, critical in Diels–Alder reactions (as seen in ) and antibiotic activity .

Biological Activity

Tert-butyl (1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate is a synthetic organic compound recognized for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate. Its molecular formula is C14H20N2O6, with a molecular weight of approximately 312.32 g/mol. The structure features a tert-butyl group, a nitrophenyl moiety, and two hydroxyl groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate |

| Molecular Formula | C14H20N2O6 |

| Molecular Weight | 312.32 g/mol |

| CAS Number | 366487-74-3 |

Synthesis

The synthesis of tert-butyl (1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate typically involves several steps:

- Protection of Hydroxyl Groups : Initial protection of hydroxyl groups to prevent unwanted reactions.

- Introduction of the Nitrophenyl Group : Electrophilic substitution reactions are used to attach the nitrophenyl moiety.

- Deprotection : Removal of protective groups to yield the final product.

The synthesis can be optimized using various catalysts and solvents to enhance yield and purity .

Enzyme Interaction

Tert-butyl (1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate acts as a probe in biochemical research to study enzyme-substrate interactions. Its structural features allow it to interact with specific enzymes, potentially altering their activity or function through covalent or non-covalent bonding mechanisms .

Antioxidant Activity

Research indicates that compounds similar to tert-butyl (1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate exhibit antioxidant properties. These properties are attributed to the presence of hydroxyl groups that can donate electrons and neutralize free radicals .

Antibacterial Activity

Some studies have reported antibacterial effects associated with compounds containing similar structural motifs. The nitrophenyl group may play a role in enhancing the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antioxidant Properties : A study demonstrated that derivatives with similar structures showed significant antioxidant activity in vitro, suggesting potential applications in preventing oxidative stress-related diseases .

- Enzyme Inhibition : Research involving enzyme assays indicated that tert-butyl (1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate could inhibit certain enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent .

- Pharmacological Applications : The reduction of the nitro group in related compounds has been linked to the formation of bioactive molecules with therapeutic potential in treating various diseases .

Q & A

Basic: How can researchers optimize the asymmetric synthesis of tert-butyl carbamate derivatives with (1r,2r) stereochemistry?

Methodological Answer:

Asymmetric synthesis of tert-butyl carbamates often employs organocatalytic strategies. For example, the Mannich reaction using chiral organocatalysts (e.g., proline derivatives) can achieve high enantiomeric excess (ee) by controlling steric and electronic interactions during bond formation . Key parameters include:

- Catalyst loading : 5–10 mol% for optimal activity.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.

- Temperature : Low temperatures (−20°C to 0°C) improve stereoselectivity.

- Monitoring : Use TLC or HPLC with chiral columns to track ee% and reaction progress.

| Catalyst Type | Yield (%) | ee (%) | Reference |

|---|---|---|---|

| L-Proline | 85 | 92 | |

| Cinchona alkaloid | 78 | 88 |

Basic: What analytical methods are recommended to confirm the stereochemistry and purity of this compound?

Methodological Answer:

- 2D NMR : Use NOESY or ROESY to verify spatial proximity of protons in the (1r,2r) configuration, particularly between the tert-butyl group and nitrophenyl moiety .

- X-ray crystallography : Resolve absolute configuration; requires single crystals grown via slow evaporation in hexane/ethyl acetate .

- Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane/isopropanol (90:10) to assess enantiopurity (>98% ee) .

Basic: How should researchers ensure compound stability during storage and handling?

Methodological Answer:

- Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent hydrolysis of the carbamate group .

- Handling : Use glove boxes or controlled atmospheres (RH <30%) to minimize moisture absorption, which accelerates degradation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Advanced: How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Methodological Answer:

- Scale-up Challenges : Mixing inefficiencies and exothermicity may reduce yields. Use computational fluid dynamics (CFD) to optimize stirring rates and cooling systems .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., nitro-group reduction intermediates) and adjust reducing agents (e.g., switch from NaBH4 to selective catalysts) .

Advanced: What mechanistic pathways explain the compound’s degradation under acidic conditions?

Methodological Answer:

- Carbamate Hydrolysis : The tert-butyl carbamate group undergoes acid-catalyzed cleavage via a two-step mechanism: (1) protonation of the carbonyl oxygen, (2) nucleophilic attack by water.

- Kinetic Studies : Use pH-rate profiling (pH 1–5) and Arrhenius plots to determine activation energy (Ea ≈ 60 kJ/mol) .

Advanced: How can computational modeling predict reactivity in novel derivatives of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states for nitrophenyl group substitutions .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

Application: What role does this compound serve as a chiral building block in pharmaceutical intermediates?

Methodological Answer:

- LCZ696 Intermediate : The (1r,2r) configuration is critical for angiotensin receptor neprilysin inhibitors, enabling stereospecific binding .

- Functionalization : Modify the nitro group via catalytic hydrogenation (Pd/C, H2) to introduce amines for further coupling reactions .

Safety: Despite being classified as non-hazardous, what precautions are essential during experimental use?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.